[4-hydroxy-3,4a,8,8-tetramethyl-4-[2-(5-oxo-2H-furan-3-yl)ethyl]-2,3,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] acetate
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Overview
Description
Vitexilactone is a labdane diterpenoid compound isolated from the fruits of Vitex trifolia L. and Vitex agnus-castus . It is known for its various biological activities, including anti-inflammatory, antioxidant, and antidiabetic effects . The compound has garnered significant interest in scientific research due to its potential therapeutic applications.
Preparation Methods
Vitexilactone can be extracted from the leaves and fruits of Vitex trifolia L. using various solvents such as hexane, ethyl acetate, and methanol . The extraction process typically involves methods like Soxhlet extraction, ultrasonication, and maceration . Among these, the ethyl acetate extract has shown the strongest biological effects and is further purified using chromatographic techniques to isolate vitexilactone .
Chemical Reactions Analysis
Vitexilactone undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of vitexilactone can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Vitexilactone has been extensively studied for its scientific research applications in various fields:
Chemistry: It is used as a model compound for studying labdane diterpenoids and their chemical properties.
Medicine: The compound exhibits antidiabetic effects by promoting adipogenesis and increasing the expression of adiponectin and GLUT4 in 3T3-L1 preadipocytes.
Industry: Vitexilactone is being explored for its potential use in developing new therapeutic agents and health supplements due to its various biological activities
Mechanism of Action
The mechanism of action of vitexilactone involves its interaction with various molecular targets and pathways. It acts as a partial agonist of peroxisome proliferator-activated receptor gamma (PPARγ), promoting adipogenesis and increasing the expression of adiponectin and GLUT4 . Additionally, vitexilactone inhibits the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), contributing to its anti-inflammatory effects . The compound also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress .
Comparison with Similar Compounds
Vitexilactone is compared with other similar compounds such as vitexicarpin, oleanolic acid, and rotundifuran, which are also isolated from Vitex species . While these compounds share some biological activities, vitexilactone is unique in its strong rosiglitazone-like effects, particularly in promoting adipogenesis and increasing adiponectin expression . This makes vitexilactone a promising candidate for developing new antidiabetic therapies.
Properties
IUPAC Name |
[4-hydroxy-3,4a,8,8-tetramethyl-4-[2-(5-oxo-2H-furan-3-yl)ethyl]-2,3,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O5/c1-14-11-17(27-15(2)23)19-20(3,4)8-6-9-21(19,5)22(14,25)10-7-16-12-18(24)26-13-16/h12,14,17,19,25H,6-11,13H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBWWXAGANVJTLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2C(CCCC2(C1(CCC3=CC(=O)OC3)O)C)(C)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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